2,4-Diamino-6-hydroxypyrimidine

Overview

Description

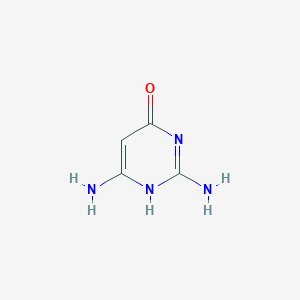

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a pyrimidine derivative with the molecular formula C₄H₆N₄O and a molecular weight of 126.12 g/mol . It is a potent, selective inhibitor of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (BH₄), a critical cofactor for nitric oxide synthase (NOS), tyrosine hydroxylase, and tryptophan hydroxylase . DAHP's inhibition of GTPCH reduces BH₄ levels, thereby modulating processes such as serotonin synthesis in the gastrointestinal tract , nitric oxide production in macrophages , and neuropathic pain pathways . Its poor blood-brain barrier penetration limits its effects on central serotonin levels, distinguishing it from other inhibitors like p-chlorophenylalanine . DAHP is also a key intermediate in synthesizing pharmaceuticals, agrochemicals, and functional polymers .

Preparation Methods

Guanidine-Cyanoacetate Cyclocondensation in Basic Media

The foundational method for DAHP synthesis involves the base-catalyzed cyclocondensation of guanidine salts with cyanoacetate esters. This one-pot reaction proceeds via nucleophilic attack and cyclization, yielding the pyrimidine core.

Sodium Methoxide-Mediated Synthesis

A high-yield protocol (95%) employs guanidine nitrate and methyl cyanoacetate in methanol with sodium methoxide as the base . Key steps include:

-

Reagents : Guanidine nitrate (110 g), methyl cyanoacetate (55 g), sodium methoxide (55 g), methanol (300 mL).

-

Conditions : Reflux at 65–70°C for 4 hours under nitrogen.

-

Workup : Distillation of methanol, aqueous dilution, pH adjustment to 9 with HCl, and crystallization at 5–10°C.

This method prioritizes solvent recovery and avoids chromatography, making it cost-effective for bulk production. The use of methyl cyanoacetate enhances reactivity compared to ethyl analogs, though it requires careful temperature control to prevent ester degradation .

Ethyl Cyanoacetate Variant with Phosphorus Oxychloride

A modified approach substitutes methyl cyanoacetate with ethyl cyanoacetate, followed by chlorination with POCl₃ to yield 6-chloro intermediates . While primarily used for minoxidil synthesis, the initial DAHP formation follows similar principles:

-

Reagents : Ethyl cyanoacetate, guanidine carbonate, POCl₃.

-

Conditions : Reflux in ethanol at 78°C for 2 hours.

This method’s scalability is offset by the need for hazardous POCl₃ handling, necessitating specialized equipment for industrial applications .

Comparative Analysis of Methodologies

The sodium methoxide method achieves superior yields and purity, ideal for pharmaceutical applications. In contrast, aqueous alkaline synthesis offers environmental advantages but struggles with byproducts .

Industrial-Scale Optimization Strategies

Solvent Recovery and Recycling

Methanol and ethanol recovery via distillation is critical for cost reduction. Patent EP0295218A1 highlights vacuum distillation techniques to reclaim >90% of solvents, minimizing waste .

pH-Controlled Crystallization

Precise pH adjustment to 7–9 during workup ensures optimal crystallization. Deviations below pH 7 increase solubility, reducing yield, while excess alkalinity promotes decomposition .

Byproduct Mitigation

Nitroso derivatives, formed via nitrosation of free amines, are suppressed by maintaining inert atmospheres (N₂ or Ar) and avoiding nitrite contamination .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-hydroxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

Common Reagents and Conditions

Phosphorus Oxychloride: Used for chlorination reactions.

Sodium Methoxide: Used as a base in cyclization reactions.

Alcohols: Used for quenching reactions.

Major Products Formed

2,4-Diamino-6-chloropyrimidine: Formed by chlorination.

Various Substituted Pyrimidines: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Antiviral Properties

DAHP serves as a precursor in the synthesis of antiviral agents. It is particularly relevant in the preparation of guanine derivatives, which are essential in developing drugs for treating viral infections such as herpes simplex and cytomegalovirus (CMV). The synthesis method of DAHP has been optimized to enhance yield and reduce environmental waste, making it a more efficient process for producing antiviral compounds .

Inhibition of Nitric Oxide Synthase

Research indicates that DAHP inhibits tetrahydrobiopterin (BH4) synthesis, a crucial cofactor for inducible nitric oxide synthase (iNOS). This inhibition leads to decreased nitric oxide production in activated macrophages, suggesting potential therapeutic applications in conditions characterized by excessive nitric oxide production, such as inflammation and sepsis .

Antifolate Resistance Studies

DAHP has been implicated in studies examining antifolate resistance mechanisms in malaria treatment. Its combination with sulfonamides has shown enhanced efficacy against Plasmodium falciparum, although resistance has emerged rapidly . This underscores the importance of DAHP in understanding and combating drug resistance in parasitic infections.

Copper Detection

A novel application of DAHP involves its use as a fluorescent probe for detecting copper ions (Cu²⁺) in aqueous solutions. A poly(azomethine-urethane) derivative of DAHP was synthesized, exhibiting high selectivity and sensitivity towards Cu²⁺ detection with a detection limit of . This application is crucial for environmental monitoring and assessing heavy metal contamination.

Heat Stabilizer in PVC

DAHP is also used as a heat stabilizer in poly(vinyl chloride) (PVC), enhancing the thermal stability of the material during processing and application . This is particularly important for improving the longevity and performance of PVC products in various industrial applications.

Case Studies

Mechanism of Action

2,4-Diamino-6-hydroxypyrimidine exerts its effects primarily by inhibiting GTP cyclohydrolase I. This inhibition decreases the synthesis of tetrahydrobiopterin, a cofactor required for the production of nitric oxide. The compound also reduces the expression of vascular cell adhesion molecule 1 in response to inflammatory cytokines .

Comparison with Similar Compounds

Structural Analogs

DAHP belongs to the 2,4-diaminopyrimidine family. Key structural analogs include:

Key Insights :

- The –OH group in DAHP confers hydrogen-bonding capacity, critical for GTPCH inhibition .

- Chlorine substitution (e.g., 2,4-diamino-6-chloropyrimidine) enhances stability in industrial synthesis .

- Nitro or methylmercapto groups expand applications in antimicrobial and antiviral therapies .

Functional Analogs (GTPCH/BH₄ Pathway Inhibitors)

Key Insights :

Biological Activity

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a compound recognized primarily for its role as an inhibitor of GTP cyclohydrolase I (GCH1), an enzyme crucial for the biosynthesis of tetrahydrobiopterin (BH4). This inhibition has significant implications for various biological processes, particularly in the regulation of nitric oxide (NO) production. This article delves into the biological activity of DAHP, highlighting its mechanisms, effects on different biological systems, and potential therapeutic applications.

DAHP functions by inhibiting GCH1, thereby preventing the de novo synthesis of BH4. BH4 is an essential cofactor for nitric oxide synthase (NOS), which catalyzes the production of NO from L-arginine. By inhibiting this pathway, DAHP effectively suppresses NO production in various cell types, including macrophages and endothelial cells .

Key Mechanisms:

- Inhibition of GCH1 : DAHP exhibits a potent inhibitory effect on GCH1, especially in the presence of GFRP (GTP cyclohydrolase feedback-regulatory protein) .

- Downregulation of iNOS : Studies have shown that DAHP reduces the expression of inducible nitric oxide synthase (iNOS) at both mRNA and protein levels in activated macrophages .

Biological Effects

The biological effects of DAHP extend across multiple systems, demonstrating its potential in various therapeutic contexts.

1. Anti-inflammatory Activity

DAHP has been shown to mitigate inflammation by suppressing NO production. In cytokine-activated fibroblasts and smooth muscle cells, DAHP effectively reduces NO levels, indicating its potential as an anti-inflammatory agent .

2. Impact on Nitric Oxide Production

Research indicates that DAHP can significantly reduce NO production in interferon-gamma activated murine peritoneal macrophages through a BH4-independent mechanism . This suggests that DAHP may have broader implications beyond its role as a cofactor antagonist.

3. Gastroprotective Effects

In studies involving NSAID-induced gastric damage, DAHP demonstrated protective effects against intestinal permeability and mucosal damage caused by indomethacin. The compound was able to inhibit nitrosyl-complex formation and prevent ulceration in rat models .

Case Studies

Several studies have illustrated the diverse applications and effects of DAHP:

- Study on Macrophages : A study highlighted that DAHP suppressed iNOS expression and NO production in activated macrophages independently of BH4 levels. This suggests a novel mechanism through which DAHP exerts its anti-inflammatory effects .

- Gastrointestinal Protection : In a rat model, pre-treatment with DAHP before administering indomethacin showed a significant reduction in intestinal permeability and ulcer formation compared to controls receiving only indomethacin . This underscores DAHP's potential as a protective agent against NSAID-induced gastrointestinal toxicity.

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing, purifying, and characterizing DAHP in laboratory settings?

- Synthesis : DAHP is typically synthesized via condensation reactions involving urea derivatives and malononitrile precursors under controlled pH conditions. Post-synthesis, purification is achieved through recrystallization using ethanol or DMSO as solvents .

- Characterization : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to verify purity (>98%). Structural confirmation requires nuclear magnetic resonance (¹H-NMR) and infrared spectroscopy (IR) to identify amino, hydroxyl, and pyrimidine ring vibrations .

- Solubility : DAHP is sparingly soluble in aqueous buffers (e.g., 3.3 mg/mL in PBS, pH 7.2). For biological assays, prepare stock solutions in DMSO (14.6 mg/mL) and dilute in isotonic saline to minimize solvent interference .

Q. How can DAHP be quantified in complex matrices like biological fluids or polymer composites?

- HPLC Protocols : Follow GB/T 23671-2023 for DAHP quantification in polymers. Use a C18 column with a mobile phase of acetonitrile/water (20:80 v/v) and UV detection at 210 nm. Limit of detection (LOD) is 0.1 µg/mL .

- Sample Preparation : For biological matrices (e.g., serum), employ protein precipitation with acetonitrile (1:4 ratio) to reduce matrix interference .

Q. What are the primary biological targets of DAHP, and how does it modulate their activity?

- GTP Cyclohydrolase I (GTPCH) Inhibition : DAHP selectively inhibits GTPCH, the rate-limiting enzyme in tetrahydrobiopterin (BH4) biosynthesis. Use concentrations of 1–10 mM in cell culture to suppress BH4-dependent nitric oxide (NO) synthase activity .

- Experimental Design : Validate inhibition via BH4 depletion assays (HPLC) or NO quantification (Griess reagent). Include GTPCH Feedback Regulatory Protein (GFRP)-knockout controls to isolate direct substrate competition vs. feedback inhibition mechanisms .

Advanced Research Questions

Q. How does DAHP exhibit dual mechanisms of GTPCH inhibition, and how should this inform dose-response studies?

- GFRP-Dependent Feedback Inhibition : At low concentrations (≤1 mM), DAHP mimics BH4 to activate GFRP-mediated feedback loops, reducing GTPCH activity.

- Direct Substrate Competition : At higher concentrations (>5 mM), DAHP competes with GTP for the enzyme’s active site.

- Methodological Note : Perform RT-PCR or immunoblotting to confirm GFRP expression in experimental models. Use GTPCH activity assays with purified enzyme ± GFRP to dissect mechanisms .

Q. How does DAHP function as a depressant in mineral separation processes, and what are its structure-activity relationships?

- Application in Chalcopyrite-Molybdenite Separation : DAHP selectively adsorbs to molybdenite surfaces via hydrogen bonding between its hydroxyl/amino groups and sulfide sites, suppressing flotation. Use concentrations of 10–50 mg/L in froth flotation experiments at pH 8–9 .

- Structure-Activity : The 2,4-diamino and 6-hydroxyl groups are critical for binding efficiency. Methyl or halogen substitutions reduce efficacy .

Q. What role does DAHP play in synthesizing self-healing polyurethane elastomers?

- Hydrogen-Bonding Chain Extender : DAHP introduces dynamic hydrogen bonds between pyrimidine rings and urethane groups. Optimize molar ratios (e.g., 5:5 DAHP:polytetrahydrofuran) to balance mechanical strength (tensile stress ~5 MPa) and self-healing efficiency (>80% at 60°C) .

- Characterization : Use rheological tests to assess viscoelastic recovery and differential scanning calorimetry (DSC) to monitor glass transition temperatures .

Q. How do contradictory findings arise in DAHP-mediated neuroprotection studies, and how can they be resolved?

- Context-Dependent Effects : In traumatic brain injury (TBI) models, DAHP (100 mg/kg, i.p.) reduces NO-mediated oxidative stress but may exacerbate inflammation if BH4 depletion impairs endothelial function.

- Experimental Mitigation : Co-administer BH4 (10 mg/kg) to rescue endothelial NO synthase activity. Monitor plasma BH4 levels and neuronal apoptosis markers (e.g., caspase-3) .

Q. What are the key considerations for reconciling solubility discrepancies in DAHP across solvents?

- Solvent Polarity : DAHP’s solubility varies widely (e.g., 50 µg/mL in ethanol vs. 14.6 mg/mL in DMSO) due to hydrogen-bonding capacity. For in vivo studies, prioritize PBS-based solutions with sonication to enhance dispersion .

- Stability : Aqueous solutions degrade within 24 hours; prepare fresh stocks for biological assays .

Properties

IUPAC Name |

2,4-diamino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWELIMKTDYHAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Record name | 2,4-diamino-6-hydroxypyrimidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58470-85-2 (sulfate) | |

| Record name | 2-Aminoisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049038 | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

100643-27-4, 56-06-4, 143504-99-8 | |

| Record name | 2,6-Diamino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100643-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 2,6-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Diaminopyrimidin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOISOCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDH7CNS75I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

286 °C | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.